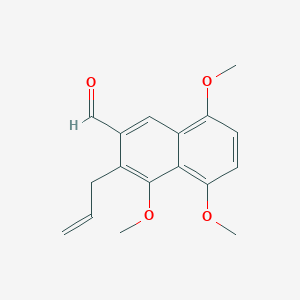
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is an organic compound with the molecular formula C17H18O4. This compound is a derivative of naphthalene, characterized by the presence of three methoxy groups and a propenyl group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction: Methoxy groups are introduced at the 4, 5, and 8 positions of the naphthalene ring through methylation reactions.
Propenyl Group Addition: The propenyl group is introduced at the 3 position through a Friedel-Crafts alkylation reaction.
Formylation: The formyl group is introduced at the 2 position through a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-3-(2-propenyl)-
Reduction: 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-Naphthalenecarboxaldehyde, 4,5,6,8-tetramethoxy-3-(2-propenyl)-
- **2-Naphthalenecarboxaldehyde, 4,5,7-trimethoxy-3-(2-propenyl)-
Uniqueness
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. The presence of methoxy groups at the 4, 5, and 8 positions, along with the propenyl group at the 3 position, imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
834867-27-5 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
4,5,8-trimethoxy-3-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
MWASBXSXEYSPFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















